BenchChemオンラインストアへようこそ!

Silperisone hydrochloride

Pharmacokinetics Spasticity Muscle Relaxants

Silperisone hydrochloride is a non-interchangeable, centrally acting muscle relaxant with a 12–16 h elimination half-life—over 10× longer than tolperisone—and a unique selectivity for pontine facilitation pathways. Its pronounced voltage-gated calcium channel blockade, exceeding that of lidocaine, makes it the definitive tool compound for sustained spasticity models (decerebrate rigidity, spinal reflex suppression) and cross-species PK scaling studies. Procure with confidence for your next chronic in vivo or ex vivo spinal cord investigation.

Molecular Formula C15H25ClFNSi
Molecular Weight 301.90 g/mol
CAS No. 140944-30-5
Cat. No. B1681673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilperisone hydrochloride
CAS140944-30-5
SynonymsN-((dimethyl(4-fluorobenzyl)silyl)methyl)piperidine
N-((dimethyl-4-fluor-benzil-silil)-methyl)-piperidine
RGH 5002
RGH-5002
Molecular FormulaC15H25ClFNSi
Molecular Weight301.90 g/mol
Structural Identifiers
SMILESC[Si](C)(CC1=CC=C(C=C1)F)CN2CCCCC2.Cl
InChIInChI=1S/C15H24FNSi.ClH/c1-18(2,13-17-10-4-3-5-11-17)12-14-6-8-15(16)9-7-14;/h6-9H,3-5,10-13H2,1-2H3;1H
InChIKeyVGKGHWXDGBFJTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Silperisone Hydrochloride: A Centrally Acting Organosilicon Muscle Relaxant for Spasticity Research


Silperisone hydrochloride (CAS 140944-30-5; RGH-5002) is a tolperisone-like organosilicon compound that functions as a centrally acting muscle relaxant [1]. It acts primarily through blockade of voltage-gated neuronal sodium and calcium channels, leading to decreased release of excitatory transmitters and reduced neuronal excitability [1]. The compound has been investigated for the treatment of spasticity associated with neurological disorders, including recurrent painful myoclonus due to spinal cord injury, abnormal hypertonia due to cerebrovascular disease, and multiple sclerosis myospasm .

Why Silperisone Hydrochloride Cannot Be Substituted with Tolperisone or Eperisone: Key Differentiation Evidence


Despite structural and mechanistic similarities within the tolperisone class of centrally acting muscle relaxants, silperisone hydrochloride exhibits quantifiable pharmacokinetic and pharmacodynamic differences that preclude simple generic substitution. Direct head-to-head comparisons reveal that silperisone possesses a significantly longer elimination half-life (12–16 hours versus ~1–2 hours for tolperisone), higher functional oral bioavailability, and a differential selectivity profile for voltage-gated calcium channels and potassium channels [1][2]. Furthermore, silperisone shows a distinct pattern of action on spinal reflex pathways, inhibiting pontine facilitation of the patellar reflex while sparing bulbar inhibition—a characteristic not shared by tolperisone [1]. These documented differences have direct implications for dosing frequency, efficacy duration, and potential side-effect profiles, making silperisone a non-interchangeable entity for research or clinical investigation.

Quantitative Differentiation of Silperisone Hydrochloride: Evidence-Based Procurement Guide


12–16 Hour Elimination Half-Life vs. Tolperisone's 1–2 Hours: Once-Daily Dosing Feasibility

Silperisone hydrochloride demonstrates an elimination half-life in humans of 12 to 16 hours, enabling once- or twice-daily dosing [1]. In contrast, tolperisone exhibits a significantly shorter elimination half-life of approximately 1.55 ± 0.7 hours (mean ± S.D.) following intravenous administration in humans, with oral half-life reported as 1.00 ± 0.28 hours [2]. This 8- to 16-fold difference in half-life translates into distinct dosing regimens and potential compliance advantages.

Pharmacokinetics Spasticity Muscle Relaxants

Marked Voltage-Gated Calcium Channel Blockade vs. Lidocaine's Negligible Effect

In whole-cell patch clamp studies on dorsal root ganglion neurons, silperisone exhibited a marked inhibitory effect on voltage-gated calcium channels, whereas calcium currents were hardly influenced by the local anesthetic lidocaine at comparable concentrations [1]. Tolperisone and eperisone also affected calcium channels, but silperisone was noted as having an especially pronounced effect [1]. This differential calcium channel blockade contributes to the presynaptic inhibition of transmitter release, a mechanism central to spinal reflex suppression.

Ion Channels Calcium Channel Blockade Spinal Reflex

Higher Functional Oral Bioavailability and Longer Duration of Action than Tolperisone and Eperisone

Following intraduodenal administration in cats and oral administration in mice, silperisone demonstrated a much longer duration of action and significantly higher functional bioavailability compared to tolperisone and eperisone [1]. While intravenous potency and efficacy were similar across the three drugs, the oral pharmacokinetic advantage of silperisone translates into sustained in vivo efficacy [1].

Bioavailability Oral Absorption In Vivo Pharmacology

Potassium Channel Blockade Superior to Tolperisone: Additional Mechanism of Action

Silperisone possesses a potassium channel blocking effect that is stronger than that of tolperisone, adding a third ion channel target beyond sodium and calcium channels [1]. This enhanced potassium channel blockade may contribute to its distinct pharmacological profile, though quantitative IC50 values for this target are not provided in the primary review literature [1].

Potassium Channels Neuronal Excitability Muscle Relaxant

Differential Effect on Patellar Reflex: Pontine Facilitation Only vs. Tolperisone's Dual Inhibition

The most striking difference between silperisone and tolperisone in neurophysiological assays is their effect on the patellar reflex. Tolperisone depressed both pontine facilitation and bulbar inhibition of the patellar reflex, whereas silperisone inhibited only the former (pontine facilitation) while sparing bulbar inhibition [1]. This selective action on supraspinal reflex modulation suggests a distinct neuroanatomical or mechanistic selectivity profile.

Spinal Reflex Pontine Facilitation Bulbar Inhibition

Phase I Tolerability: No Adverse Effects at 150 mg/day in Humans

Phase I clinical studies with silperisone hydrochloride at doses up to 150 mg/day failed to detect any adverse effects at plasma concentrations considered effective in preclinical tests [1]. This early-stage safety profile, while not directly comparative to class members in the same trial, provides a baseline tolerability benchmark for research use. However, it is critical to note that chronic animal toxicity findings ultimately led to discontinuation of the drug's clinical development [1].

Clinical Safety Phase I Spasticity

Silperisone Hydrochloride: Optimal Research and Preclinical Application Scenarios


In Vivo Spasticity Models Requiring Extended Duration of Action

Silperisone hydrochloride is ideally suited for rodent or feline spasticity models (e.g., decerebrate rigidity, spinal reflex suppression) where sustained muscle relaxant activity over 12–16 hours is required after a single oral or intraduodenal dose [1]. Its longer half-life and higher functional bioavailability relative to tolperisone reduce dosing frequency and minimize handling-related stress in chronic studies.

In Vitro Ion Channel Pharmacology: Calcium Channel vs. Sodium Channel Selectivity Studies

The pronounced voltage-gated calcium channel blocking effect of silperisone—markedly exceeding that of lidocaine—makes it a valuable tool compound for dissecting calcium channel contributions to presynaptic inhibition in spinal cord slice preparations or isolated hemisected rat spinal cord assays [2]. Researchers can use silperisone to compare calcium-dependent versus sodium-dependent components of reflex suppression.

Supraspinal Reflex Pathway Mapping: Pontine Facilitation Studies

Silperisone's unique selectivity for inhibiting pontine facilitation while sparing bulbar inhibition of the patellar reflex provides a functional probe for mapping supraspinal control of spinal reflexes [1]. This differential action distinguishes silperisone from tolperisone and enables targeted investigation of brainstem reflex modulation.

Preclinical Pharmacokinetic Bridging Studies

The well-characterized human elimination half-life of 12–16 hours, combined with species-specific metabolic differences (extensive metabolism in rats; limited metabolism in dogs and humans), positions silperisone hydrochloride as a model compound for cross-species pharmacokinetic scaling studies [1]. This property is particularly relevant for researchers validating allometric scaling approaches for centrally acting muscle relaxants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Silperisone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.